4-[(Benzyloxy)methyl]piperidine-4-carbonitrile
Description
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile is a piperidine derivative featuring a benzyloxymethyl substituent and a nitrile group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the combination of a rigid piperidine scaffold, the lipophilic benzyloxymethyl group, and the electron-withdrawing nitrile moiety.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,16H,6-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSWWNNSWBVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(COCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844144 | |
| Record name | 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919284-65-4 | |
| Record name | 4-[(Phenylmethoxy)methyl]-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919284-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
β-Lactam-Based Synthetic Route (Literature Example)
This route is exemplified in the synthesis of piperidine-4-carbonitrile derivatives with benzyloxy substituents, as reported by Van de Walle et al.:
Stepwise Summary:
Preparation of 4-(2-bromoalkyl)-β-lactams:
- The Staudinger reaction is employed to prepare β-lactams with a 2-bromoalkyl side chain.
- These β-lactams are crucial intermediates bearing the structural framework for piperidine ring formation.
-
- The β-lactams are reduced to azetidines, smaller nitrogen-containing rings, which serve as precursors for ring expansion.
Ring Expansion to Piperidine-4-carbonitrile:
- Treatment with potassium cyanide induces ring transformation, expanding the azetidine to the piperidine ring with a nitrile at the 4-position.
- The benzyloxy methyl substituent is introduced on the nitrogen or carbon during or after ring expansion.
Multi-Step Alkylation and Functional Group Interconversion Route
This approach is described in patent literature and related research:
Stepwise Summary:
Esterification of 4-piperidinecarboxylic acid:
- 4-Piperidinecarboxylic acid is converted to methyl 4-piperidinecarboxylate hydrochloride via reaction with methanol and thionyl chloride under reflux.
Alkylation to Introduce Benzyl Group:
- The methyl ester is alkylated with benzyl halides to yield N-benzyl-4-piperidinecarboxylate derivatives.
Hydrolysis to Carboxylic Acid:
- The ester is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid.
Amidation and Dehydration to Form Nitrile:
- The carboxylic acid is converted to the corresponding amide, which is then dehydrated to the nitrile (1-benzylpiperidine-4-carbonitrile).
Reduction to Aldehyde or Further Functionalization:
- Reduction of the nitrile to aldehyde or other derivatives can be performed as needed.
Introduction of Benzyloxy Methyl Group:
- The benzyloxy methyl substituent can be introduced via alkylation of the piperidine nitrogen or carbon using benzyloxy methyl halides or related reagents.
- The process uses common reagents and solvents such as methanol, thionyl chloride, benzyl halides, and bases.
- The method is amenable to scale-up due to the use of commercially available starting materials and relatively straightforward reaction conditions.
Comparative Data Table of Key Synthetic Steps
Research Outcomes and Observations
The β-lactam-based method provides stereochemical control and access to cis-configured piperidine derivatives but suffers from partial cleavage of benzyloxy groups during nitrile reduction and purification difficulties.
The alkylation and functional group interconversion method offers a more straightforward and scalable approach, suitable for industrial synthesis, with well-established reaction conditions and reagents.
Both methods allow for the introduction of the benzyloxy methyl substituent, critical for the compound’s biological activity and chemical properties.
The choice of method depends on the desired scale, stereochemical requirements, and downstream functionalization.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
- Structure : Contains two piperidine rings linked via a single bond, with a benzyl group on one ring and a nitrile on the other .
- Key Differences: The bipiperidine structure introduces greater steric bulk compared to the monocyclic target compound. Enhanced conformational flexibility due to the additional piperidine ring, which may influence binding affinity in biological targets.
- Applications : Likely used in receptor modulation where extended hydrophobic interactions are required.
1-Benzylpiperidine-4-carbaldehyde
- Structure : Piperidine with a benzyl group and an aldehyde substituent at the 4-position .
- Key Differences :
- The aldehyde group is more reactive than the nitrile, limiting stability under physiological or acidic conditions.
- Higher polarity (aldehyde vs. nitrile) may reduce blood-brain barrier penetration compared to the target compound.
- Applications : Primarily serves as a synthetic intermediate for further derivatization (e.g., reduction to alcohols or oxidation to carboxylic acids).
4-Benzyloxycarbonylamino-piperidine hydrochloride
- Structure: Piperidine with a benzyloxycarbonyl (Cbz) protected amino group and a hydrochloride counterion .
- Key Differences: The Cbz group is a common protecting group for amines, whereas the target compound lacks amino functionality. Hydrolysis-prone carbamate linkage contrasts with the stable ether and nitrile groups in the target.
- Applications : Used in peptide synthesis or as a precursor for deprotected amines.
Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives
- Structure : Complex heterocyclic cores with nitrile groups and benzylpiperidine substituents (e.g., : 1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile) .
- Key Differences :
- Extended aromatic systems enhance π-π stacking but reduce solubility.
- The nitrile is part of a fused heterocycle, altering electronic effects compared to the aliphatic nitrile in the target compound.
- Applications: Potential kinase inhibitors or DNA intercalators due to planar aromatic systems.
Physicochemical Properties and Reactivity
Lipophilicity and Solubility
- The benzyloxymethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability. In contrast: 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile has higher logP (~3.5–4.0) due to the additional piperidine ring. 4-Benzyloxycarbonylamino-piperidine hydrochloride is more polar (logP ~1.5–2.0) because of the carbamate and ionic hydrochloride .
Stability
- The nitrile group in the target compound is chemically stable under physiological pH, unlike: 1-Benzylpiperidine-4-carbaldehyde, which may oxidize or form hydrates. 4-Benzyloxycarbonylamino-piperidine hydrochloride, susceptible to hydrolysis in basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
